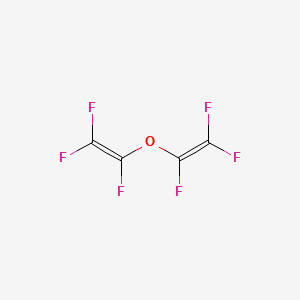

Bis(trifluorovinyl)ether

Description

Properties

IUPAC Name |

1,1,2-trifluoro-2-(1,2,2-trifluoroethenoxy)ethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O/c5-1(6)3(9)11-4(10)2(7)8 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZIJNVZMJUGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(=C(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157718 | |

| Record name | Bis(trifluorovinyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-86-8 | |

| Record name | 1,1′-Oxybis[1,2,2-trifluoroethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trifluorovinyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(trifluorovinyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis[1,2,2-trifluoroethylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(TRIFLUOROVINYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2UCU4M4S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Halogenated Ethane Route via Chlorination and Alkoxide Formation

Another established method involves the synthesis of 1,1,1-trifluoro-2-chloroethane as an intermediate, which then undergoes nucleophilic substitution with ethylene glycol derivatives to produce bis(trifluorovinyl)ether.

- Preparation of 1,1,1-trifluoro-2-chloroethane through chlorination of trifluoromethyl derivatives, often in the presence of catalysts like antimony pentachloride.

- Reaction of this chloroethane with ethylene glycol and potassium hydroxide in a pressure vessel at elevated temperatures (70-80°C), leading to ether formation.

| Parameter | Typical Range |

|---|---|

| Temperature | 70-80°C |

| Reaction Time | 2-4 hours |

| Yield | Up to 97.7% |

- The process involves filtering out potassium chloride and rectifying the crude product to obtain high-purity this compound.

- The reaction's success depends on precise control of temperature, reactant ratios, and removal of residual water or impurities.

- The synthesis yields are highly reproducible, with purity levels exceeding 99.98% as confirmed by high-pressure liquid chromatography.

- The process is scalable and suitable for industrial production.

Oxidative and Catalytic Routes Using Metal Catalysts

Recent advances include oxidative and catalytic methods employing metal catalysts such as antimony pentachloride or other halides to facilitate the formation of trifluorovinyl groups from suitable precursors.

- The catalysts promote halogen exchange and elimination reactions, converting chlorinated intermediates into trifluorovinyl groups.

- These methods often involve multi-step processes, including halogenation, dehydrohalogenation, and cyclization.

- Catalytic processes can enhance yields and selectivity, with reaction times optimized to prevent overreaction or side product formation.

- The use of specific catalysts like antimony pentachloride has been shown to improve efficiency and purity.

Thermal Cyclodimerization of Aromatic Trifluorovinyl Ethers

An alternative approach involves the thermal cyclodimerization of aromatic trifluorovinyl ethers to produce this compound derivatives, which can then be further processed.

- Aromatic trifluorovinyl ethers are subjected to controlled heating, inducing radical-mediated cyclodimerization.

- The process is influenced by electronic effects of substituents, with electron-withdrawing groups retarding the reaction rate.

| Substituent | Reaction Temperature | Rate Effect | Reference |

|---|---|---|---|

| Electron-withdrawing | 120-130°C | Slows cyclodimerization | |

| Electron-donating | 120-130°C | Accelerates cyclodimerization |

- The first linear free energy relationships for this process were established, with reaction constants (rho) of approximately -0.46 to -0.59, highlighting the electronic influence on reaction kinetics.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Trifluorovinylation of alcohols | Trifluorovinyl esters/sulfonates + alkali trifluoroethylates | Mild to moderate temperatures, excess trifluoroethanol | >97% | High purity, versatile | Requires careful water removal |

| Chlorination and alkoxide route | 1,1,1-Trifluoro-2-chloroethane + ethylene glycol | 70-80°C, pressure-controlled | Up to 97.7% | Scalable, high yield | Multi-step process |

| Catalytic halogen exchange | Chlorinated intermediates + metal halide catalysts | Variable, optimized conditions | Variable | Enhanced efficiency | Catalyst dependence |

| Thermal cyclodimerization | Aromatic trifluorovinyl ethers | 120-130°C | Variable | Useful for polymer precursors | Electronic effects influence rate |

Chemical Reactions Analysis

Thermal Cyclodimerization to Perfluorocyclobutane (PFCB) Linkages

Bis(trifluorovinyl)ether undergoes thermally induced [2+2] cyclodimerization to form 1,2-disubstituted perfluorocyclobutane structures. This reaction is radical-mediated and occurs under controlled heating without catalysts .

Reaction Mechanism:

-

Kinetics : Follows first-order kinetics, with electron-withdrawing substituents slowing the reaction rate .

Hammett Substituent Effects:

A linear free-energy relationship (Hammett equation) was established for para-substituted aryl trifluorovinyl ethers :

| Substituent (σ) | Reaction Constant (ρ) | Temperature |

|---|---|---|

| Electron-donating (e.g., -OCH₃) | Accelerates rate | 120°C |

| Electron-withdrawing (e.g., -NO₂) | Retards rate | 130°C |

-

ρ Values : -0.46 (120°C) and -0.59 (130°C) , indicating electronic modulation of the transition state.

Cyclopolymerization for High-Performance Polymers

This compound monomers polymerize via step-growth addition to form PFCB aromatic polyethers. These polymers exhibit exceptional thermal stability and low dielectric constants .

Polymerization Conditions:

-

Key Properties of Resulting Polymers :

Reactivity with Acids and Bases

While this compound itself shows resistance to hydrolysis, related fluorinated ethers undergo acid-catalyzed cleavage under harsh conditions :

Acidic Cleavage Example:

Synthetic Functionalization

This compound derivatives tolerate functional group transformations, enabling tailored monomer synthesis:

Example Transformations :

-

Nucleophilic Aromatic Substitution :

-

Cross-Coupling Reactions : Suzuki and Heck couplings for aryl functionalization .

Thermal Degradation Pathways

At extreme temperatures (>400°C), PFCB polymers decompose via:

Scientific Research Applications

Material Science

- Advancement of Composites and Materials: The use of polymers containing PFCB linkages marks a significant advancement in material science, leading to improved composites and materials .

- High-Performance Materials: Fluorinated arylene vinylene ether (FAVE) polymers, derived from bis(trifluorovinyl) ether, can be used as additives and coatings in complex applications requiring high-performance materials .

- Optoelectronics, Gas-Separation, and Advanced Composites: Incorporation of polycyclic aromatic hydrocarbon (PAH) units into semi-fluorinated polymers based on bis(trifluorovinyl) ether results in materials with high thermal stability and excellent processability, suitable for optoelectronic, gas-separation, and advanced composite applications .

- Coatings, Optical Films, and Gas Separation Technologies: Semi-fluorinated polymers synthesized from bis(trifluorovinyl) ether may find use in coating, optical film, and gas separation technologies .

- Fluorocarbon Coatings: Fluorocarbon coatings can be applied to various materials, including ferrous metals, chromium, nickel alloys, copper, aluminum, glass, and ceramics. These coatings enhance chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

Electronics

- High-Performance Electronics: FAVE polymers have unique properties that make them useful as additives and coatings in complex applications for high-performance materials and electronics .

Fuel Cell Technology

- Proton Exchange Membranes: Perfluorocyclobutyl (PFCB) aryl ether copolymers, synthesized via cyclopolymerization of aryl bis-(trifluorovinyl ether) monomers, are candidates for proton exchange membrane (PEM) components in PEM fuel cells. Sulfonation of these copolymers yields membranes with high proton conductivity .

Property Enhancement

- Thermal Stability: Polymers produced from bis(trifluorovinyl) ether exhibit high thermal stability . Triphenylene-containing FAVE polymers demonstrate remarkable thermal oxidative photostability, even after heating at 250 °C for 24 hours in the air .

- Mechanical Properties: The introduction of fluorine content in polymers containing PFCB linkages enhances mechanical properties .

- Processability: Semi-fluorinated polymers containing PAH units, derived from bis(trifluorovinyl) ether, offer excellent processability . These polymers can be solution-processed to form tough, transparent films .

- Renewable Polymers: Isosorbide, a renewable resource, has been used to create semi-fluorinated polymers via reaction with bis-TFVE monomers, resulting in polymers with significant renewable content .

- Triphenylene-containing Polymers: Triphenylene units have been integrated into semi-fluorinated polymers to afford high thermal stability, excellent processability, and blue-light emission .

Mechanism of Action

The mechanism of action of bis(trifluorovinyl)ether involves its interaction with various molecular targets and pathways. The compound’s high reactivity and stability allow it to participate in complex chemical reactions, leading to the formation of stable products. The polymerization mechanism, for example, involves β-scission termination and chain transfer reactions .

Comparison with Similar Compounds

Key Observations :

- Bis(trifluorovinyl)ether and trifluorovinyl aryl ethers undergo thermal cyclodimerization to form PFCB linkages, but the latter’s reaction rates are influenced by substituent electronics (electron-withdrawing groups slow cyclization) .

- Methyl trifluorovinyl ether is highly unstable compared to this compound, decomposing explosively upon ignition .

Thermal Stability and Material Performance

Key Observations :

- This compound derivatives (e.g., PFPEs) outperform aromatic trifluorovinyl ethers in thermal stability due to fluorine-rich backbones .

- TFVE groups in silicone resins increase Tg by 15–30°C and Td by 50–100°C compared to non-fluorinated analogs .

Reactivity and Functionalization

- Cyclodimerization : this compound and aromatic trifluorovinyl ethers form PFCB linkages at 120–130°C, but reaction rates vary with substituents (ρ = -0.46 to -0.59 via Hammett analysis) .

- Crosslinking : TFVE groups in PMMA enable thermal crosslinking, eliminating Tg and improving mechanical properties .

- Hazard Profile : Methyl trifluorovinyl ether is explosively unstable, whereas this compound and PPVE are safer in controlled environments .

Biological Activity

Bis(trifluorovinyl)ether (BTFE) is a fluorinated organic compound with significant implications in both industrial applications and biological systems. Its unique chemical structure, characterized by the presence of trifluorovinyl groups, allows it to participate in various chemical reactions, including polymerization processes. This article delves into the biological activity of BTFE, exploring its mechanisms of action, biochemical pathways, and potential applications in biomedical fields.

- Chemical Formula : CFO

- Molecular Weight : 150.06 g/mol

- CAS Number : 1763-27-5

BTFE primarily exhibits its biological activity through interaction with cellular components and enzymes. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively than non-fluorinated counterparts.

Key Mechanisms

- Enzyme Interaction : BTFE can inhibit various enzymes by binding to their active sites, thereby altering their function. For instance, it has been shown to interact with succinate dehydrogenase, affecting oxidative metabolism pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating ion channels, such as voltage-gated sodium channels, which can lead to altered neuronal signaling.

- DNA Interaction : Similar to other fluorinated compounds, BTFE may condense DNA structures within bacterial cells, preventing replication and leading to bactericidal effects .

Biochemical Pathways

The primary biochemical pathways affected by BTFE include:

- Polymerization Processes : BTFE is utilized in the synthesis of high-performance polymers through copolymerization reactions .

- Oxidative Metabolism : Its interaction with metabolic enzymes can lead to significant changes in cellular energy production and metabolic pathways.

Biological Activity and Toxicity

Research indicates that BTFE exhibits varying levels of toxicity depending on concentration and exposure duration. In laboratory settings:

- Low Doses : Minimal toxicity observed; primarily modulates specific biochemical pathways.

- High Doses : Increased toxicity leading to cell death and disruption of metabolic functions .

Case Studies

- Antimicrobial Activity : In studies assessing the antimicrobial properties of fluorinated compounds similar to BTFE, significant inhibition of bacterial growth was observed at certain concentrations, suggesting potential applications in infection control .

- Polymer Applications : The use of BTFE-derived polymers in biomedical devices has shown promise due to their enhanced mechanical and thermal properties, as well as biocompatibility .

Safety and Environmental Impact

BTFE and similar fluorinated compounds have raised concerns regarding their environmental persistence and potential health risks. Studies indicate that they are non-biodegradable and may accumulate in ecosystems, necessitating careful management and regulatory oversight .

Future Directions

Research is ongoing to explore the full range of biological activities associated with BTFE. Future studies may focus on:

- Developing safer alternatives or modifications to reduce toxicity.

- Investigating the compound's potential in targeted drug delivery systems.

- Enhancing polymer formulations for specific biomedical applications.

Q & A

Q. What are the standard methods for synthesizing bis(trifluorovinyl)ether derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via nucleophilic substitution reactions using fluorinated alkoxides and halogenated precursors. For example, aromatic trifluorovinyl ethers can be prepared from intermediates like p-Br-C₆H₄-O-CF=CF₂ through functional group transformations . Purity validation involves gas chromatography-mass spectrometry (GC-MS) for volatile compounds and ¹⁹F NMR to confirm structural integrity and substituent effects on chemical shifts . Density measurements (e.g., ~1.4133 g/cm³) and boiling point verification (7°C) are also critical for physical property confirmation .

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

Thermal stability is assessed using differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to measure mass loss under controlled heating. For example, thermal cyclodimerization of trifluorovinyl ethers occurs at 120–130°C, with reaction rates monitored via kinetic studies . Stability in storage can be inferred from flash point data (e.g., 2.4°C) and compatibility testing with common solvents .

Q. What analytical techniques are most effective for detecting this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace detection in water or soil, while headspace GC-MS is suitable for volatile fractions. Environmental monitoring strategies often rely on CAS number-based searches (e.g., 10493-43-3) to collate data on contamination pathways and persistence . Cross-referencing with Safety Data Sheets (SDSs) ensures alignment with known industrial applications .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the cyclodimerization kinetics of aromatic trifluorovinyl ethers?

Substituent effects are quantified using the Hammett equation, where electron-withdrawing groups (e.g., -NO₂) slow cyclodimerization rates. Kinetic studies at 120°C and 130°C yield reaction constants (ρ) of -0.46 and -0.59, respectively, indicating a sensitivity to electronic effects . ¹⁹F NMR chemical shifts (e.g., δ -75 to -85 ppm for CF₃ groups) provide mechanistic insights into transition-state polarization .

Q. What experimental designs are optimal for studying the environmental fate of this compound and its degradation products?

Use factorial designs to isolate variables like pH, UV exposure, and microbial activity. For example, 2³ factorial experiments can assess interactions between these factors on hydrolysis rates. Environmental persistence studies should incorporate high-resolution mass spectrometry (HRMS) to identify perfluorinated degradation byproducts . Field sampling must follow protocols from regulatory frameworks like the IMDG Code for hazardous substance handling .

Q. How can polymerization of this compound be optimized to achieve tailored perfluorocyclobutyl (PFCB) polymer architectures?

Step-growth polymerization of this compound dimers requires precise control of stoichiometry and reaction time. Interfacial polymerization techniques, as demonstrated for semi-fluorinated polyaryl ethers, improve crystallinity and molecular weight distribution . Real-time monitoring via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) ensures reproducible thermal and mechanical properties .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?

Conduct meta-analyses using databases like SciFinder to compare reaction conditions (e.g., solvent polarity, catalyst loadings). Conflicting kinetic data may arise from unaccounted moisture sensitivity or trace impurities; rigorous drying protocols and controls (e.g., inert atmosphere) are essential . Cross-validate findings with computational models (e.g., DFT calculations for transition-state energies) .

Methodological Notes

- Literature Review : Prioritize peer-reviewed journals over patents for mechanistic insights. Avoid non-peer-reviewed sources like .

- Data Validation : Use triplicate measurements for kinetic studies and report standard deviations. For environmental samples, include spike-and-recovery experiments to validate detection limits .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., IMDG Code ) and ethical guidelines for hazardous substance disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.